molecular formula C13H13ClN2O2 B4430986 N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Cat. No.: B4430986
M. Wt: 264.71 g/mol
InChI Key: FIMFOGVRMJUIDA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 3. The carboxamide group at position 4 is linked to a 5-chloro-2-methylphenyl moiety. Its synthesis typically involves cyclization of appropriate precursors followed by coupling to the substituted phenylamine .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-7-4-5-10(14)6-11(7)15-13(17)12-8(2)16-18-9(12)3/h4-6H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFOGVRMJUIDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Substitution Reactions: The chloro and methyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of high-throughput reactors and continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the phenyl or oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t)

  • Structural Differences :
    • Core Heterocycle : 1,3,4-oxadiazole (vs. 1,2-oxazole in the target compound).
    • Substituents : Contains a sulfanyl-acetamide bridge and an indole group, absent in the target compound.
  • Physicochemical Properties: The sulfanyl group (-S-) enhances lipophilicity but may reduce metabolic stability compared to the oxazole-based target.
  • Spectral Data :
    • Mass spectrometry (MS) fragments include [M]+ at m/z 392 (C21H20N4O2S), with key fragments at m/z 233 and 158, indicative of acetamide cleavage patterns .

3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

  • Structural Differences :
    • Phenyl Substituents : 2,6-Dichloro (vs. 5-chloro-2-methyl in the target).
    • Carboxamide Group : Attached to a hydroxyl-containing alkyl chain (vs. aryl group in the target).
  • The hydroxyl group enables hydrogen bonding, enhancing aqueous solubility but possibly limiting membrane permeability compared to the target’s non-polar phenyl group .

N-(2-Cyclohexylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

  • Structural Differences :
    • Carboxamide Substituent : Cyclohexylethyl group (vs. 5-chloro-2-methylphenyl).
  • Physicochemical Properties: The cyclohexylethyl group significantly increases lipophilicity, favoring blood-brain barrier penetration.

Tabulated Comparison of Key Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound 1,2-oxazole 3,5-dimethyl; 5-chloro-2-methylphenyl 279.7 g/mol† Balanced lipophilicity, halogen bonding
8t 1,3,4-oxadiazole Sulfanyl-acetamide; indole 392.3 g/mol High π-π stacking, moderate solubility
3-(2,6-Dichlorophenyl)-... 1,2-oxazole 2,6-dichloro; hydroxyl-alkyl 343.2 g/mol Enhanced H-bonding, low membrane permeability
N-(2-Cyclohexylethyl)-... 1,2-oxazole 3,5-dimethyl; cyclohexylethyl 250.3 g/mol High lipophilicity, CNS penetration potential

†Calculated based on formula C13H13ClN2O2.

Research Findings and Implications

  • Electronic Effects : The target compound’s 5-chloro-2-methylphenyl group induces moderate electron withdrawal, as evidenced by XPS data in analogous Cu-MOF systems (C=O binding energy at ~288.5 eV) . This contrasts with stronger electron withdrawal in 2,6-dichlorophenyl analogs.
  • Biological Activity : Chlorinated aryl groups (as in the target) are associated with enhanced binding to hydrophobic enzyme pockets, while sulfanyl-containing analogs (e.g., 8t) may exhibit redox activity .
  • Synthetic Challenges : Introducing the 5-chloro-2-methylphenyl group requires precise regioselective chlorination, unlike the cyclohexylethyl analog, which involves straightforward alkylation .

Biological Activity

N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a synthetic organic compound notable for its unique chemical structure and potential therapeutic applications. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

The compound features:

  • Chlorinated aromatic ring : Enhances lipophilicity and biological activity.
  • Dimethyl-substituted oxazole ring : Imparts stability and may influence its interaction with biological targets.
  • Carboxamide functional group : Facilitates hydrogen bonding, crucial for enzyme inhibition.

The molecular formula is C13H13ClN2O2C_{13}H_{13}ClN_{2}O_{2} with a molecular weight of 248.7 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, disrupting normal function.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial and fungal strains:

CompoundMIC (µg/ml) against Candida species
This compoundTBD
Reference Drug (e.g., 5-Fluorocytosine)3.2

In a comparative study, oxazole derivatives were tested against Candida albicans, Aspergillus niger, and other pathogens, showing promising results in inhibiting growth .

Anticancer Potential

The compound has been investigated for its antiproliferative effects. In vitro studies using human tumor cell lines (e.g., HCT-116 and HeLa) have demonstrated that derivatives of oxazole can exhibit cytotoxicity:

Cell LineIC50 (µM)
HCT-116TBD
HeLaTBD

These findings suggest that modifications to the oxazole scaffold can enhance anticancer activity by targeting specific pathways such as topoisomerase inhibition .

Anti-inflammatory Effects

Oxazole derivatives have also been explored for their anti-inflammatory properties. Certain compounds in this class have shown potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), exhibiting minimal ulcerogenic effects while maintaining efficacy .

Case Studies

  • Antibacterial Activity Study : A study conducted by Singh et al. evaluated the antibacterial potential of substituted oxazoles against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition compared to standard antibiotics .
  • Cytotoxicity Assessment : A library of oxazole derivatives was synthesized and tested for cytotoxicity against cancer cell lines. The study highlighted that certain modifications could significantly enhance the antiproliferative effects on colorectal carcinoma cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Reactant of Route 2
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N-(5-chloro-2-methylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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